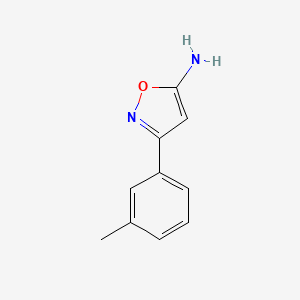

3-(3-Methylphenyl)-1,2-oxazol-5-amine

Overview

Description

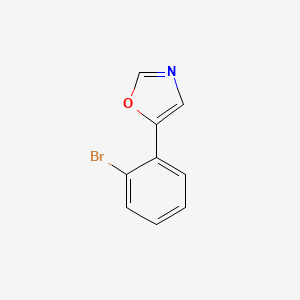

The compound "3-(3-Methylphenyl)-1,2-oxazol-5-amine" is a derivative of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the amine group at the fifth position and the methylphenyl group at the third position indicates potential for varied chemical reactivity and biological activity. Oxazoles and their derivatives are of significant interest due to their presence in various biologically active compounds and their utility in synthetic chemistry.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through several methods. One approach involves the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, which avoids the use of toxic chemicals and catalysts, providing a mild and efficient pathway . Another method includes the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile, leading to high yields of 5-aryl-2-chloromethyloxazoles, which can be further substituted with amines to afford various secondary and tertiary amines . Additionally, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines can lead to the formation of 4-hydroxy-2-oxazolidinones, with the reaction conditions being dependent on the basicity of the amines .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using X-ray crystallography and quantum-chemical calculations. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with a similar heterocyclic framework, was determined using these methods . The crystal structure of related compounds can reveal important features such as intermolecular contacts and the conformation of the molecule in the solid state .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines can lead to the formation of new heterocyclic systems . The reactivity of oxazole derivatives can also be influenced by substituents, as seen in the solvent-free interaction between triazines and triazol-3-amines, leading to the formation of functionalized pyridines . Furthermore, the reaction of methyl 3-arylamino-2-benzoylaminopropenoates can lead to the formation of bis-oxazolones under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic structure properties, such as chemical hardness, potential electronegativity, and electrophilicity index, can be determined using density functional theory (DFT) calculations, providing insights into the compound's reactivity and potential biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

- Formation and Reaction of Oxazoles : A study by Ibata and Isogami (1989) describes the synthesis of N-substituted 2-(aminomethyl)oxazoles, highlighting the chemical reactions and formation processes relevant to compounds like 3-(3-Methylphenyl)-1,2-oxazol-5-amine. This research provides insights into the synthesis methods and chemical properties of such compounds (Ibata & Isogami, 1989).

Antimicrobial and Antitumor Properties

- Antimicrobial Activities : Bektaş et al. (2007) explored the synthesis of triazole derivatives, including structures related to this compound, and evaluated their antimicrobial activities. This indicates potential applications in combating bacterial infections (Bektaş et al., 2007).

- Antitumor Applications : Bradshaw et al. (2002) discussed the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles, which includes compounds structurally similar to this compound. This suggests potential applications in cancer therapy (Bradshaw et al., 2002).

Enzyme Inhibition for Treating Inflammation-Related Diseases

- Inhibiting 5-Lipoxygenase : Suh et al. (2015) synthesized and evaluated N-aryl-5-aryloxazol-2-amine derivatives as inhibitors of 5-lipoxygenase, a key enzyme in leukotriene synthesis. These findings suggest potential applications for this compound in treating diseases related to inflammation, such as asthma and rheumatoid arthritis (Suh, Yum, & Cho, 2015).

Synthesis of Novel Compounds and Their Biological Activities

- Novel Derivatives and Biological Evaluation : Potkin et al. (2017) discussed the preparation of new derivatives of 4,5-dihydro-1H-pyrazole, 4,5-dihydro-1,2-oxazole, and pyrimidine, indicating the versatility of this compound in synthesizing novel compounds with potential biological activities (Potkin et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as 3-methylmethcathinone (3-mmc), are known to inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity . This suggests that 3-(3-Methylphenyl)-1,2-oxazol-5-amine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels and neuronal activity.

Biochemical Pathways

For instance, synthetic cathinones like 3-MMC are known to affect monoamine transporter substrates

Pharmacokinetics

Related compounds such as 3-mmc have been reported to have an oral bioavailability of 5%-9% and a low protein binding . The elimination half-life of 3-MMC is approximately 50 minutes . These properties may provide some insight into the potential pharmacokinetic profile of this compound.

Result of Action

Related compounds such as 3-mmc are known to potently inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity . This suggests that this compound might have similar effects on neurotransmitter levels and neuronal activity.

Future Directions

The study and application of oxazole derivatives is a vibrant field, with potential uses in medicinal chemistry, materials science, and other areas . The introduction of various substituents, such as the “3-Methylphenyl” group, allows for the exploration of a wide range of properties and potential applications .

properties

IUPAC Name |

3-(3-methylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTZXIMFRONHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402848 | |

| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86685-97-4 | |

| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-METHYLPHENYL)-5-ISOXAZOLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.